[4-(4-Bromobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
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Overview
Description
4-(4-BROMOBENZYL)PIPERAZINOMETHANONE is a complex organic compound that features a bromobenzyl group attached to a piperazine ring, which is further connected to a naphthylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the bromobenzyl piperazine intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where piperazine reacts with 4-bromobenzyl chloride under basic conditions. The resulting product is then coupled with 1-naphthylmethanone using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the piperazine ring can enhance the compound’s solubility and stability. The naphthylmethanone moiety may contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzyl)-1-piperazinylmethanone
- 4-(4-Bromobenzyl)-1-piperazinylmethanone
- 4-(2-Bromobenzyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(4-BROMOBENZYL)PIPERAZINOMETHANONE is unique due to the presence of the naphthylmethanone moiety, which may impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21BrN2O |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C22H21BrN2O/c23-19-10-8-17(9-11-19)16-24-12-14-25(15-13-24)22(26)21-7-3-5-18-4-1-2-6-20(18)21/h1-11H,12-16H2 |
InChI Key |
LLYYRYHJKSUIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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